(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
CAS No.: 152279-17-9
Cat. No.: VC21086474
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152279-17-9 |
---|---|
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
IUPAC Name | methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
Standard InChI | InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 |
Standard InChI Key | ANVYHALMQXHQSG-RITPCOANSA-N |
Isomeric SMILES | COC(=O)[C@H]1C[C@H](C=C1)N |
SMILES | COC(=O)C1CC(C=C1)N |
Canonical SMILES | COC(=O)C1CC(C=C1)N |
Introduction
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a chiral compound featuring a cyclopentene ring structure with a methyl ester and an amino group. Its molecular formula is typically represented as C₇H₁₂NO₂ for the base form, but specific derivatives may vary. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug development. The specific stereochemistry at the 1 and 4 positions (1S, 4R) contributes to its unique properties and biological activities.
Synthesis and Chemical Reactions
The synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate often involves complex organic chemistry techniques. The compound can participate in various chemical reactions, which are crucial for developing derivatives with enhanced biological activities. These reactions include:
-
Enzymatic Reactions: In biological systems, enzymes can mediate metabolic pathways involving this compound.
-
Stereo- and Regiocontrolled Synthesis: Techniques used to synthesize highly functionalized cyclopentanes with multiple chiral centers .
Biological Applications and Research Findings
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is relevant in biological systems and pharmaceutical applications due to its potential as an amino acid derivative. Its mechanism of action primarily involves interactions with neurotransmitter systems, although detailed physiological effects require further study.
Physical and Chemical Data
Property | Value |
---|---|
Molecular Formula (Base) | C₇H₁₂NO₂ |
Molecular Formula (Hydrochloride) | C₇H₁₂ClNO₂ |
Molar Mass (Hydrochloride) | 177.63 g/mol |
Appearance | White Crystalline Solid |
Solubility | Soluble in Methanol and Water |
Storage Conditions | -20°C or 2-8°C |
CAS Numbers and Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume